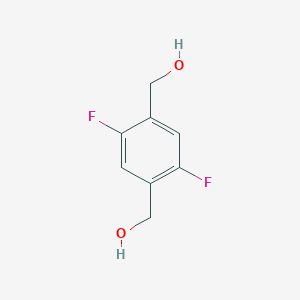

1,4-Benzenedimethanol, 2,5-difluoro-

Cat. No. B8301580

M. Wt: 174.14 g/mol

InChI Key: HZJCZHYTWNLVRT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04140843

Procedure details

A solution of 63.2 g (0.265 mols of 2,3,5,6-tetrafluoroterephthalic acid (m.p. 268 - 271° C., obtainable from Pierce-Chemical, Rockford, Ill., U.S.A., in 450 ml of tetrahydrofuran are introduced in the course of 1 hour into a solution of 40.3 g (1.06 mols) of lithium aluminium hydride in 1200 ml of tetrahydrofuran. The reaction mixture is refluxed for 24 hours, then cooled to 10° C. and treated carefully with 40 ml of 15% sodium hydroxide solution and finally with 120ml of water. The white precipitate is filtered off, washed with 500 ml of tetrahydrofuran, and the clear filtrate concentrated at 60° C. under vacuum. 37.9 g of slightly yellow-colored crystals are obtained. This-layer chromatography reveals them to be a mixture of at least three substances. To isolate a unitary substance, the batch is dissolved in 500 ml of ether, 2.8 g of insoluble constituents are removed by filtration, and the ethereal solution concentrated to one-third its volume. It is then treated with 35 ml of pentane and cooled to 10° C., white crystals precipitating. After two recrystallizations from ether+pentane, 3.4 g of fine needles are obtained which melt at 107-109° C.

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:10](F)=[C:9]([C:12](O)=[O:13])[C:8]([F:15])=[C:7](F)[C:3]=1[C:4](O)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].O>O1CCCC1.CCOCC>[OH:5][CH2:4][C:3]1[CH:7]=[C:8]([F:15])[C:9]([CH2:12][OH:13])=[CH:10][C:2]=1[F:1] |f:1.2.3.4.5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.265 mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=O)O)C(=C(C(=C1F)C(=O)O)F)F

|

Step Two

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

40.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

1200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is refluxed for 24 hours

|

|

Duration

|

24 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The white precipitate is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 500 ml of tetrahydrofuran

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the clear filtrate concentrated at 60° C. under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

37.9 g of slightly yellow-colored crystals are obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of at least three substances

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To isolate a unitary substance

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2.8 g of insoluble constituents are removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the ethereal solution concentrated to one-third its volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It is then treated with 35 ml of pentane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

white crystals precipitating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After two recrystallizations from ether+pentane, 3.4 g of fine needles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained which melt at 107-109° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCC1=C(C=C(C(=C1)F)CO)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |